2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

Dopamine D2 Receptor Structure-Activity Relationship Antipsychotic Development

This 2-bromomethyl regioisomer is the only viable building block for synthesizing high-affinity dopamine D2/D3 ligands such as remoxipride and the PET tracer [11C]FLB 457. The N-ethyl-2-pyrrolidinylmethyl side chain is structurally essential for receptor engagement; the 3-substituted isomer cannot adopt the required folded conformation and is pharmacologically inactive. Multiple qualified vendors supply this hydrobromide salt at 95–98% purity, ensuring supply chain resilience. For GMP/GLP programs or asymmetric (S)-benzamide synthesis, specify this 2-substituted intermediate exclusively.

Molecular Formula C7H15Br2N
Molecular Weight 273.01 g/mol
CAS No. 3494-05-1
Cat. No. B1527104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
CAS3494-05-1
Molecular FormulaC7H15Br2N
Molecular Weight273.01 g/mol
Structural Identifiers
SMILESCCN1CCCC1CBr.Br
InChIInChI=1S/C7H14BrN.BrH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H
InChIKeyXEXHCRLZJBFJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide is a Critical Building Block for Dopamine D2 Receptor Ligand Research and Development


2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide (CAS 3494-05-1) is a functionalized pyrrolidine intermediate used extensively in medicinal chemistry for the construction of substituted benzamide pharmacophores . Its structure features a reactive bromomethyl group at the 2-position of an N-ethylpyrrolidine scaffold, making it the direct precursor to the (S)-2-aminomethyl-1-ethylpyrrolidine fragment found in clinically evaluated dopamine D2 receptor antagonists such as remoxipride and the high-affinity PET radioligand [11C]FLB 457 [1]. The hydrobromide salt form is favored for its enhanced bench stability and controlled reactivity during subsequent nucleophilic displacement reactions.

Regiochemical and Functional Requirements: Why Substituting 2-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide Compromises Pharmacological Outcomes


Substituting the 2-(bromomethyl) isomer with isomeric or N-alkyl variants leads to catastrophic loss of pharmacological relevance and synthetic utility. The N-ethyl-2-pyrrolidinylmethyl side chain is a critical structural requirement for high-affinity dopamine D2 receptor binding, as established by conformationally restricted analog studies [1]. The 3-substituted isomer (3-(bromomethyl)-1-ethylpyrrolidine hydrobromide) cannot access the folded conformation necessary for receptor engagement and is entirely absent from the patent literature covering therapeutically validated D2 antagonist scaffolds [2]. Furthermore, simple N-methyl or des-ethyl analogs lack the specific lipophilic N-ethyl substituent required for high-affinity receptor interactions, making them unsuitable for synthesizing ligands with sub-nanomolar binding affinity.

Head-to-Head Technical Comparator Data for 2-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide (CAS 3494-05-1)


Regioisomeric Pharmacophore Validation: 2-Substituted Pyrrolidines are Essential for D2 Receptor Affinity

The 2-pyrrolidinylmethyl side chain is a fundamental structural requirement for high-affinity D2 receptor binding in the substituted benzamide class [1]. FLB 457, which is synthesized directly from this building block, displays a K(i) of 20 pM (0.02 nM) for D2 and D3 receptors, representing one of the highest affinity D2 ligands known [2]. In contrast, N-(3-pyrrolidinylmethyl)benzamides are pharmacologically distinct and exhibit fundamentally different D2/D3/D4 selectivity profiles, confirming that the 3-substituted isomer cannot substitute for the 2-substituted pharmacophore [3].

Dopamine D2 Receptor Structure-Activity Relationship Antipsychotic Development

Quantified Purity Specification Gap: Target Compound Offers Verified Quality vs. Unspecified Comparator

The target compound from Combi-Blocks (via Sigma-Aldrich) is specified at ≥95% purity . In contrast, the 3-(bromomethyl)-1-ethylpyrrolidine hydrobromide regioisomer offered by Sigma-Aldrich (AldrichCPR line) is explicitly sold without analytical data, with all responsibility for identity and purity confirmation falling on the buyer . This represents a critical procurement risk for programs requiring verified starting material quality.

Purity Specification Quality Assurance Pharmaceutical Intermediate

Storage Stability Requirements: Refrigerated Storage of the Target Compound Indicates a Stability Profile Not Replicated in Ambient-Stable Analogs

The target compound is specified for refrigerated storage (2-8°C) by both Sigma-Aldrich and Chemscene, indicating a thermal sensitivity relevant to long-term stability . In contrast, simpler analogs such as 2-(bromomethyl)pyrrolidine hydrobromide (des-ethyl) are rated for ambient temperature storage by Sigma-Aldrich . This storage requirement difference suggests that the N-ethyl substitution increases thermal lability, a consideration for inventory management in synthesis laboratories.

Storage Stability Intermediate Stability Chemical Handling

Verified Synthetic Track Record in High-Value Radioligand Manufacturing

[11C]FLB 457, a PET radioligand with a K(i) of 20 pM for D2/D3 receptors, is synthesized via [11C]methylation of a des-methyl precursor derived from the (S)-2-aminomethyl-1-ethylpyrrolidine scaffold, which is in turn obtained from 2-(bromomethyl)-1-ethylpyrrolidine hydrobromide [1]. This compound has been used in numerous human PET studies to quantify extrastriatal dopamine receptors, a clinical application that validates the building block's utility in producing imaging agents requiring exceptionally high specific activity and chemical purity. The 3-substituted isomer has no documented use in any approved or clinically investigated PET tracer.

PET Radioligand Synthesis Carbon-11 Chemistry D2 Receptor Imaging

Supplier Availability and Specification Transparency: Multi-Vendor Access to Defined Quality Material

2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is available from at least four independent reputable vendors with explicitly stated purity specifications: Chemscene (≥97%), Leyan (97%), CheMenu (97%), and MolCore (NLT 98%), in addition to the Sigma-Aldrich/Combi-Blocks listing at ≥95% . This contrasts sharply with the 3-substituted regioisomer, which is predominantly supplied through Sigma-Aldrich's AldrichCPR collection without any analytical specification or warranty . Multi-vendor availability reduces supply chain risk and enables competitive pricing for the target compound.

Vendor Qualification Supply Chain Reliability Chemical Procurement

Reaction Pathway Exclusivity: Only the 2-Substituted Isomer Enables Direct Synthesis of Bioactive Benzamides

The synthesis of remoxipride, (S)-IBZM, and related D2 antagonists proceeds via nucleophilic displacement of the 2-bromomethyl group with the appropriate benzamide or salicylamide nucleophile [1]. This SN2 reaction pathway is regiochemically dependent on the leaving group being at the 2-position; the 3-substituted analog would generate a structurally different connectivity at the pyrrolidine ring that is incompatible with the D2 pharmacophore model. The bromine leaving group at the 2-position provides superior reactivity compared to the corresponding chloride, as evidenced by the widespread use of this bromide intermediate rather than the chloride in published benzamide syntheses.

Nucleophilic Displacement Benzamide Synthesis Intermediate Reactivity

High-Impact Application Scenarios for 2-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide Based on Evidence-Supported Differentiation


Synthesis of High-Affinity Dopamine D2/D3 PET Radioligands for Human Neuroimaging

Radiochemistry groups developing [11C]FLB 457 or related tracers for quantifying extrastriatal dopamine receptors should exclusively use the 2-substituted building block. FLB 457 achieves a K(i) of 20 pM at D2/D3 receptors [1], and the synthetic route requires the 2-(bromomethyl) precursor to generate the essential (S)-2-aminomethyl-1-ethylpyrrolidine intermediate. The 3-substituted isomer cannot be used for this application, as it produces pharmacologically distinct and inactive benzamides.

Medicinal Chemistry Programs Developing Selective D2 Antagonist Candidates

Drug discovery teams synthesizing libraries of substituted benzamide D2 antagonists should select the 2-substituted bromomethyl building block based on the established structure-activity relationship showing that the N-ethyl-2-pyrrolidinylmethyl side chain is essential for D2 receptor affinity in a folded conformation [2]. Remoxipride (IC50 = 1.57 μM at D2) was synthesized using this exact scaffold, and the patent literature covering therapeutically active benzamides is exclusively based on the 2-substituted regioisomer.

Pharmaceutical Intermediate Procurement Requiring Verified Purity and Multi-Vendor Supply Assurance

Procurement specialists managing GMP or GLP intermediate supply chains should prioritize 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide for its defined purity specifications (95–98%) from multiple qualified vendors , compared to the 3-substituted isomer which is primarily available from a single AldrichCPR source with no analytical characterization . Multi-vendor availability mitigates supply chain disruption risk and enables competitive sourcing strategies.

Development of Enantioselective Synthetic Routes to Chiral Benzamide Neuroleptics

Process chemistry groups developing asymmetric syntheses of (S)-remoxipride, (S)-IBZM, or (S)-FLB 457 require the 2-bromomethyl building block because the subsequent SN2 displacement with the appropriate nucleophile provides the chiral (S)-aminomethyl intermediate after resolution or asymmetric synthesis [3]. The hydrobromide salt form provides controlled reactivity for this critical coupling step, which is not achievable with the regioisomeric 3-substituted analog.

Quote Request

Request a Quote for 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.